4-tert-butyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide
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Overview
Description
4-tert-butyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The compound’s structure features a benzamide core with a tert-butyl group and a methylsulfanyl-benzothiazolyl substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzothiazole Core: Starting with 2-aminothiophenol and reacting it with a suitable aldehyde or ketone to form the benzothiazole ring.
Introduction of Methylsulfanyl Group: The benzothiazole intermediate can be further functionalized by introducing a methylsulfanyl group through nucleophilic substitution or other suitable reactions.
Formation of Benzamide: The final step involves coupling the benzothiazole derivative with 4-tert-butylbenzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole ring or the benzamide core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for targeting specific biological pathways.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The benzothiazole and benzamide moieties are known to interact with various biological targets, potentially affecting signaling pathways, enzyme activity, or receptor function.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
The presence of both the tert-butyl group and the methylsulfanyl-benzothiazolyl substituent in this compound may confer unique chemical and biological properties, such as enhanced stability, specific binding affinity, or unique reactivity compared to other benzamide derivatives.
Properties
Molecular Formula |
C19H20N2OS2 |
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Molecular Weight |
356.5g/mol |
IUPAC Name |
4-tert-butyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide |
InChI |
InChI=1S/C19H20N2OS2/c1-19(2,3)13-7-5-12(6-8-13)17(22)20-14-9-10-15-16(11-14)24-18(21-15)23-4/h5-11H,1-4H3,(H,20,22) |
InChI Key |
OMEDWUWEAGJSLE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC |
Origin of Product |
United States |
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